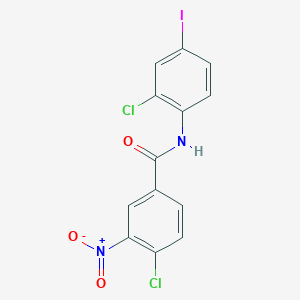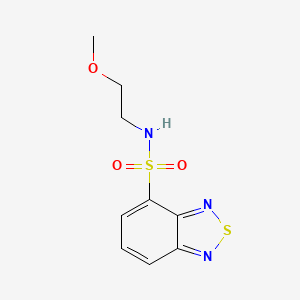
N'-(1H-indol-3-ylmethylene)-2-(4-methyl-1-piperazinyl)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(1H-indol-3-ylmethylene)-2-(4-methyl-1-piperazinyl)acetohydrazide, also known as AIM-100, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound was first synthesized in 2003 by researchers at the University of Illinois at Urbana-Champaign and has since been studied extensively for its mechanism of action and potential therapeutic applications.
作用機序
N'-(1H-indol-3-ylmethylene)-2-(4-methyl-1-piperazinyl)acetohydrazide binds to the pleckstrin homology (PH) domain of Akt, preventing its activation and downstream signaling. This inhibition leads to decreased cell survival and proliferation, ultimately resulting in apoptosis. This compound has also been shown to inhibit other kinases, including PDK1 and SGK1, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has been shown to have other biochemical and physiological effects. It has been shown to inhibit the growth of malaria parasites by targeting the Plasmodium falciparum protein kinase PfPK7. This compound has also been studied for its potential use in treating neurodegenerative diseases, as it has been shown to protect neurons from oxidative stress and apoptosis.
実験室実験の利点と制限
One advantage of using N'-(1H-indol-3-ylmethylene)-2-(4-methyl-1-piperazinyl)acetohydrazide in lab experiments is its specificity for Akt and other kinases, which allows for targeted inhibition of these proteins. However, one limitation is its potential off-target effects on other proteins, which may complicate data interpretation. Additionally, the synthesis of this compound can be complex and time-consuming, which may limit its availability for some research groups.
将来の方向性
There are several potential future directions for research on N'-(1H-indol-3-ylmethylene)-2-(4-methyl-1-piperazinyl)acetohydrazide. One area of interest is the development of more potent and selective inhibitors of Akt and other kinases, which may have improved efficacy and fewer off-target effects. Additionally, the use of this compound in combination with other cancer therapies, such as chemotherapy or radiation, may enhance its anti-tumor effects. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential use in treating other diseases beyond cancer.
合成法
The synthesis of N'-(1H-indol-3-ylmethylene)-2-(4-methyl-1-piperazinyl)acetohydrazide involves the reaction of 1H-indole-3-carbaldehyde and 2-(4-methyl-1-piperazinyl)acetic acid hydrazide in the presence of acetic acid and acetic anhydride. The resulting compound is then purified using column chromatography to obtain the final product. This method has been optimized to produce high yields of pure this compound for use in scientific research.
科学的研究の応用
N'-(1H-indol-3-ylmethylene)-2-(4-methyl-1-piperazinyl)acetohydrazide has been studied for its potential use in cancer treatment, specifically as a small molecule inhibitor of the protein kinase Akt. Akt is a key regulator of cell survival and proliferation, and its overexpression has been linked to the development and progression of many types of cancer. Inhibition of Akt with this compound has been shown to induce apoptosis (cell death) in cancer cells and inhibit tumor growth in animal models.
特性
IUPAC Name |
N-[(Z)-1H-indol-3-ylmethylideneamino]-2-(4-methylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-20-6-8-21(9-7-20)12-16(22)19-18-11-13-10-17-15-5-3-2-4-14(13)15/h2-5,10-11,17H,6-9,12H2,1H3,(H,19,22)/b18-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIKBQBJXBZMFC-WQRHYEAKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)NN=CC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)CC(=O)N/N=C\C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinecarboxamide](/img/structure/B6030036.png)
![(1-{5-[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-2-piperidinyl)methanol](/img/structure/B6030037.png)
![methyl 2-({[2-(3-butoxyphenyl)-4-quinolinyl]carbonyl}amino)-7-methoxy-4,5-dihydronaphtho[2,1-b]thiophene-1-carboxylate](/img/structure/B6030042.png)
![N'-[1-(2,5-dihydroxyphenyl)ethylidene]-1-adamantanecarbohydrazide](/img/structure/B6030047.png)

![N-[1-(4-chlorobenzyl)-3-piperidinyl]-6-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6030065.png)
![N~2~-(5-chloro-2-methylphenyl)-N~1~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6030083.png)
![5-tert-butyl-3-(4-fluorophenyl)-2-methyl-N-(2-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6030096.png)

![N-({1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-3-piperidinyl}methyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B6030103.png)
![N-(4-chloro-2-methylphenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6030108.png)
![N~2~-benzyl-N~1~-(2,4-dichlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B6030111.png)
![dimethyl 3,3'-[methylenebis(4,1-phenylenesulfonyl)]dipropanoate](/img/structure/B6030129.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-1-methyl-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B6030146.png)